molecular formula C12H14BBrClFO2 B3241062 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester CAS No. 1451391-14-2

6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

Cat. No.: B3241062
CAS No.: 1451391-14-2
M. Wt: 335.41 g/mol
InChI Key: JSWPYGROYADMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 6-bromo-3-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate can be used to convert the boronic ester to the corresponding phenol.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the boronic ester to the corresponding borane.

Major Products:

    Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the arylboronic ester with an aryl halide.

    Oxidation: The major product is the corresponding phenol.

    Reduction: The major product is the corresponding borane.

Scientific Research Applications

6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester has diverse applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.

    Industry: The compound is used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the halogen substituents, making it less reactive in certain coupling reactions.

    4-Bromo-2-fluorophenylboronic Acid Pinacol Ester: Similar but with different halogen substitution, affecting its reactivity and selectivity in reactions.

    3-Chloro-4-fluorophenylboronic Acid Pinacol Ester: Another similar compound with different halogen substitution patterns.

Uniqueness: 6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is unique due to its specific halogen substitution pattern, which enhances its reactivity and selectivity in Suzuki-Miyaura coupling reactions. The presence of bromine, chlorine, and fluorine atoms provides unique electronic and steric properties, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(6-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWPYGROYADMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.